1,1,3-Trichloro-1-butene
CAS No.: 13279-86-2
Cat. No.: VC20957035
Molecular Formula: C4H5Cl3
Molecular Weight: 159.44 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 13279-86-2 | 
|---|---|
| Molecular Formula | C4H5Cl3 | 
| Molecular Weight | 159.44 g/mol | 
| IUPAC Name | 1,1,3-trichlorobut-1-ene | 
| Standard InChI | InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 | 
| Standard InChI Key | DXLYBTCQQZDCQD-UHFFFAOYSA-N | 
| SMILES | CC(C=C(Cl)Cl)Cl | 
| Canonical SMILES | CC(C=C(Cl)Cl)Cl | 
Introduction
Structural and Physical Properties
Molecular Identity
1,1,3-Trichloro-1-butene is characterized by a butene backbone () substituted with three chlorine atoms at the 1, 1, and 3 positions. Its IUPAC name is 1,1,3-trichlorobut-1-ene, and it exhibits the following identifiers :
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CAS Registry: 13279-86-2
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Molecular Weight: 159.44 g/mol
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SMILES:
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InChIKey: DXLYBTCQQZDCQD-UHFFFAOYSA-N
 
Physicochemical Characteristics
Key physical properties include :
Synthesis and Reactivity
Synthetic Routes
The primary synthesis involves catalytic rearrangement of 1,1,1-trichloro-2-alkenes under controlled conditions. For example, vapor-phase catalytic rearrangements of 1,1,1-trichloro-2-butene yield 1,1,3-trichloro-1-butene with high selectivity . Alternative methods include:
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Chlorination of 1-butene using in the presence of , though this pathway often produces isomer mixtures requiring careful distillation.
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Phosphorus pentachloride-mediated reactions, where trichloromethylcarbinols undergo dehydrohalogenation to form chloroalkenes .
 
Chemical Reactivity
The compound participates in three key reaction types:
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Electrophilic Additions: The electron-deficient double bond reacts with nucleophiles (e.g., water, alcohols) to form dihalides or ethers.
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Radical Substitutions: Chlorine atoms undergo substitution with alkyl or aryl groups under UV irradiation.
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Diels-Alder Cycloadditions: Acts as a dienophile in [4+2] cyclizations to synthesize chlorinated cyclohexenes.
A notable reaction involves its treatment with phosphorus pentasulfide () to yield thioether derivatives, which are precursors to agrochemicals . 
Industrial Applications
Chemical Intermediate
1,1,3-Trichloro-1-butene is utilized in:
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Pesticide Synthesis: As a precursor to chlorinated insecticides like aldrin and dieldrin.
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Polymer Modifiers: Enhances flame retardancy in polyvinyl chloride (PVC) resins.
 
Pharmaceutical Relevance
Comparative Analysis with Structural Isomers
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